molecular formula C31H43N3O5S B12703714 m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 97158-36-6

m-(4,5-Dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12703714
CAS No.: 97158-36-6
M. Wt: 569.8 g/mol
InChI Key: UXCYZDBBKWJIJU-UHFFFAOYSA-N
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Description

. This compound is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-[4,5-dihydro-5-oxo-3-[4-[(1-oxohexadecyl)amino]phenyl]-1H-pyrazol-1-yl]benzenesulphonic acid involves several steps. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This process is known for its high yield and operational simplicity. Another approach involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after the ring formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as nickel (II) or copper (II) complexes can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

m-[4,5-dihydro-5-oxo-3-[4-[(1-oxohexadecyl)amino]phenyl]-1H-pyrazol-1-yl]benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, the oxidative cyclization of β-enaminones requires an acidic environment and a temperature range of 50-100°C .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

m-[4,5-dihydro-5-oxo-3-[4-[(1-oxohexadecyl)amino]phenyl]-1H-pyrazol-1-yl]benzenesulphonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

97158-36-6

Molecular Formula

C31H43N3O5S

Molecular Weight

569.8 g/mol

IUPAC Name

3-[3-[4-(hexadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C31H43N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-30(35)32-26-21-19-25(20-22-26)29-24-31(36)34(33-29)27-16-15-17-28(23-27)40(37,38)39/h15-17,19-23H,2-14,18,24H2,1H3,(H,32,35)(H,37,38,39)

InChI Key

UXCYZDBBKWJIJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

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